Pivalic-d6 Acid
Overview
Description
Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic-d6 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula C5H4D6O2. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .
Mode of Action
This compound is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . This compound, as an acid catalyst, facilitates the reaction by activating the electrophiles .
Biochemical Pathways
This compound is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .
Pharmacokinetics
It is known that esters of this compound are unusually resistant to hydrolysis, which may impact its bioavailability .
Result of Action
The primary result of this compound’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Biginelli reaction, in which this compound plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Pivalic-d6 Acid plays a significant role in biochemical reactions. It forms conjugates with endogenous carnitine and enhances its excretion . The transformation of this compound to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous this compound .
Cellular Effects
It is known that the transformation of this compound to isobutyric and 2-methylbutyric acids can potentially influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves a this compound assisted C–H bond activation mechanism for rhodium catalyzed formation of α-branched amines with C–C and C–N bond couplings . The essential role of this compound is as a co-catalyst for the activation of the ortho -C (sp 2)–H bond .
Temporal Effects in Laboratory Settings
It is known that this compound can serve as a starter unit in the biosynthesis of fatty acids .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the degradation of this compound and similar compounds to products with other than quaternary carbon atoms . It is assumed that, in higher multicellular organisms, the t-butyl group, e.g., in ginkgolides, is formed by the cleavage of the C–C bond adjacent to a gem-dimethyl unit followed by methylation elicited by S -adenosylmethionine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivalic-d6 Acid can be synthesized through several methods. One common approach involves the hydrocarboxylation of isobutene via the Koch reaction. This reaction requires an acid catalyst such as hydrogen fluoride. The general reaction is as follows:
(CH3)2C=CH2+CO+H2O→(CD3)3CCO2H
In this reaction, deuterated reagents are used to ensure the incorporation of deuterium atoms.
Another method involves the carbonation of the Grignard reagent formed from tert-butyl chloride. The reaction proceeds as follows:
t−BuMgBr+CO2→t−BuCO2MgBr→(CD3)3CCO2H
This method also utilizes deuterated reagents to achieve the desired deuteration.
Industrial Production Methods
On an industrial scale, this compound can be produced as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxicillin. The process involves the recovery and purification of the acid from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Pivalic-d6 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pivalic-d6 Acid has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in NMR spectroscopy due to its unique deuterium labeling, which provides distinct signals.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving carboxylic acids.
Medicine: this compound is employed in the synthesis of labeled pharmaceuticals for drug metabolism studies.
Industry: It is used in the production of high-performance polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Pivalic-d6 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pivalic Acid: The non-deuterated form of this compound.
2-Methylbutanoic Acid: An isomer of pivalic acid with a different carbon skeleton.
3-Methylbutanoic Acid: Another isomer of pivalic acid with a different carbon skeleton.
Compared to these compounds, this compound offers unique advantages in NMR spectroscopy and metabolic studies due to its deuterium labeling, which provides distinct and easily identifiable signals.
Properties
CAS No. |
95926-89-9 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
108.17 |
IUPAC Name |
3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |
InChI Key |
IUGYQRQAERSCNH-WFGJKAKNSA-N |
SMILES |
CC(C)(C)C(=O)O |
Synonyms |
2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.